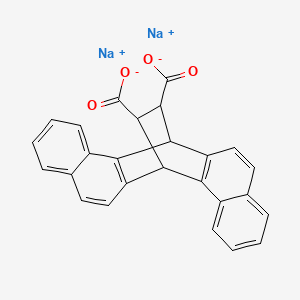![molecular formula C25H30O6S2 B11948834 [3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate CAS No. 36439-72-2](/img/structure/B11948834.png)
[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) is a complex organic compound with the molecular formula C25H30O6S2 and a molecular weight of 490.642 This compound is part of a class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.1]heptane derivatives with cyclopropane derivatives under specific conditions to form the spiro compound. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the reaction
Analyse Chemischer Reaktionen
SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism by which SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) exerts its effects involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in these interactions are still under investigation, but they likely include the disruption of normal protein function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) include other spiro compounds such as:
SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2-ONE: This compound has a similar spiro structure but with a ketone group instead of sulfonate groups.
SPIRO[BICYCLO[2.2.1]HEPTANE-7,2’-[1,3]DIOXOLANE]: This compound features a dioxolane ring instead of the sulfonate groups. The uniqueness of SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) lies in its dual sulfonate groups, which provide distinct chemical reactivity and potential for various applications.
Eigenschaften
CAS-Nummer |
36439-72-2 |
|---|---|
Molekularformel |
C25H30O6S2 |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
[3-[(4-methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H30O6S2/c1-17-3-7-19(8-4-17)32(26,27)30-15-21-22(24-12-11-23(21)25(24)13-14-25)16-31-33(28,29)20-9-5-18(2)6-10-20/h3-10,21-24H,11-16H2,1-2H3 |
InChI-Schlüssel |
MRYCFBATBJDVCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CCC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C35CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


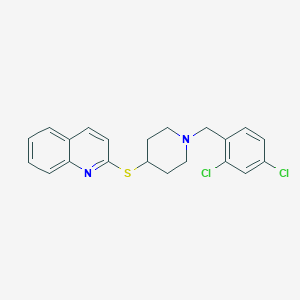
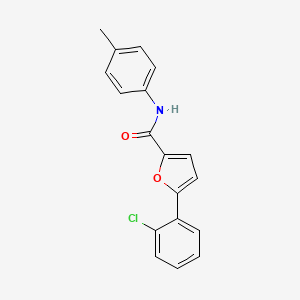

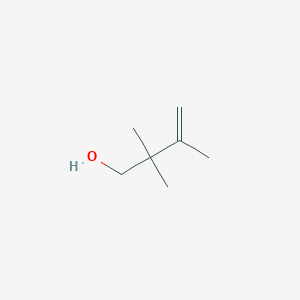
![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)
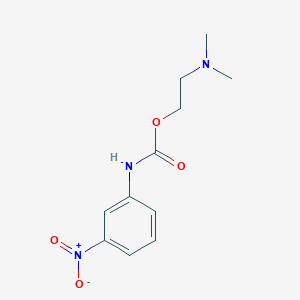
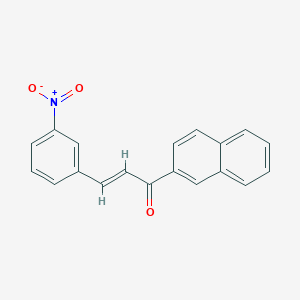
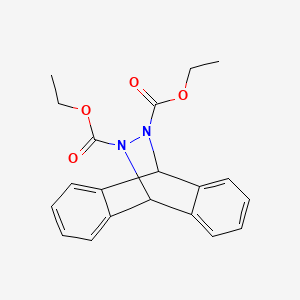

![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)



